1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea
Description
1-(4-Benzoylphenyl)-3-(4-fluorophenyl)urea is an organic compound that features a urea linkage between a benzoylphenyl and a fluorophenyl group
Properties
Molecular Formula |
C20H15FN2O2 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-(4-benzoylphenyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C20H15FN2O2/c21-16-8-12-18(13-9-16)23-20(25)22-17-10-6-15(7-11-17)19(24)14-4-2-1-3-5-14/h1-13H,(H2,22,23,25) |
InChI Key |
ZVFDWRDGTDFQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-benzoylphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-benzoylaniline with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Benzoylphenyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and fluorophenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Benzoylphenyl)-3-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-benzoylphenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-Benzoylphenyl)-3-(4-fluorophenyl)urea can be compared with similar compounds such as:
- 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile
- 4-Benzoyl-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridinium bromide These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of 1-(4-benzoylphenyl)-3-(4-fluorophenyl)urea lies in its urea linkage, which imparts distinct reactivity and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
